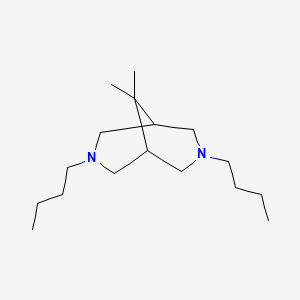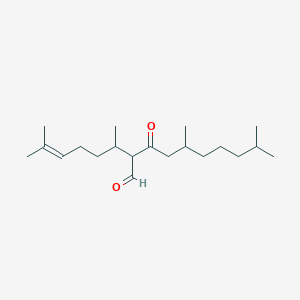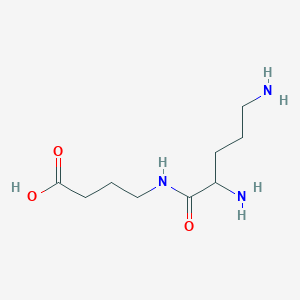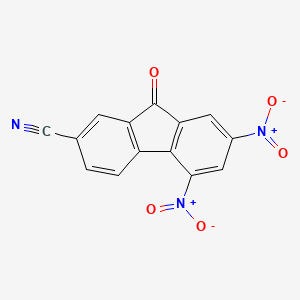![molecular formula C9H24I4Si4 B14361463 Methanetetrayltetrakis[iodo(dimethyl)silane] CAS No. 91621-66-8](/img/structure/B14361463.png)
Methanetetrayltetrakis[iodo(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanetetrayltetrakis[iodo(dimethyl)silane] is a chemical compound with the molecular formula C9H24I4Si4. It is a silane derivative, characterized by the presence of four iodine atoms and four silicon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanetetrayltetrakis[iodo(dimethyl)silane] typically involves the reaction of dimethylsilane with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of Methanetetrayltetrakis[iodo(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reaction. The final product is purified through distillation or recrystallization to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methanetetrayltetrakis[iodo(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce siloxanes, while substitution reactions can yield various halogenated silanes .
Aplicaciones Científicas De Investigación
Methanetetrayltetrakis[iodo(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of Methanetetrayltetrakis[iodo(dimethyl)silane] involves its interaction with molecular targets through its iodine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical or biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methanetetrayltetrakis[iodo(dimethyl)silane] include other halogenated silanes, such as:
- Methanetetrayltetrakis[bromo(dimethyl)silane]
- Methanetetrayltetrakis[chloro(dimethyl)silane]
- Methanetetrayltetrakis[fluoro(dimethyl)silane]
Uniqueness
Methanetetrayltetrakis[iodo(dimethyl)silane] is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to other halogenated silanes.
Propiedades
Número CAS |
91621-66-8 |
|---|---|
Fórmula molecular |
C9H24I4Si4 |
Peso molecular |
752.24 g/mol |
Nombre IUPAC |
iodo-dimethyl-[tris[iodo(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H24I4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h1-8H3 |
Clave InChI |
NOABPYCOFDUKPK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C([Si](C)(C)I)([Si](C)(C)I)[Si](C)(C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)

![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)


![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)


